molecular formula C26H25BrN4O2S2 B12016611 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide

2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide

Cat. No.: B12016611
M. Wt: 569.5 g/mol
InChI Key: FTLWOBBUCVTEFI-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide .
  • It belongs to the class of organic compounds known as acetamides .
  • The molecular formula is C24H21BrN2O4S3 .
  • It has a molecular weight of approximately 577.54 g/mol .
  • This compound contains a benzothiophene core, which contributes to its unique structure.
  • Preparation Methods

    • Unfortunately, detailed synthetic routes and industrial production methods for this specific compound are not widely available in the literature.
    • it is likely that chemists would synthesize it through multi-step reactions, involving the introduction of the bromophenyl, dimethylamino, and acetamide moieties.
    • Further research would be needed to uncover specific synthetic pathways.
  • Chemical Reactions Analysis

    • Reactivity : The compound may undergo various chemical reactions due to its functional groups.
    • Potential Reactions :
      • Oxidation : Oxidation of the sulfur atom could lead to the formation of sulfoxides or sulfones.
      • Reduction : Reduction of the carbonyl group could yield the corresponding alcohol.
      • Substitution : The bromine atom may participate in substitution reactions.
    • Common Reagents and Conditions :
      • Oxidation : Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
      • Reduction : Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
      • Substitution : Nucleophilic substitution with appropriate reagents (e.g., sodium methoxide, NaOMe).
    • Major Products : The specific products would depend on the reaction conditions and regioselectivity.
  • Scientific Research Applications

    • Medicinal Chemistry : Investigate its potential as a drug candidate due to its unique structure.
    • Biological Studies : Explore its interactions with biological targets (e.g., enzymes, receptors).
    • Materials Science : Assess its properties for potential applications in materials or sensors.
    • Industry : Investigate its use in specialty chemicals or pharmaceuticals.
  • Mechanism of Action

    • Unfortunately, information on the exact mechanism of action for this compound is scarce.
    • Further research would be needed to elucidate its molecular targets and pathways.
  • Comparison with Similar Compounds

    • Similar Compounds : While direct analogs may be limited, you can compare it to other benzothiophene-containing compounds.
    • Uniqueness : Highlight its distinct features compared to structurally related compounds.

    Remember that this compound’s detailed characterization and applications would require further investigation.

    Properties

    Molecular Formula

    C26H25BrN4O2S2

    Molecular Weight

    569.5 g/mol

    IUPAC Name

    2-[[3-(4-bromophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide

    InChI

    InChI=1S/C26H25BrN4O2S2/c1-30(2)18-13-9-17(10-14-18)28-22(32)15-34-26-29-24-23(20-5-3-4-6-21(20)35-24)25(33)31(26)19-11-7-16(27)8-12-19/h7-14H,3-6,15H2,1-2H3,(H,28,32)

    InChI Key

    FTLWOBBUCVTEFI-UHFFFAOYSA-N

    Canonical SMILES

    CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Br

    Origin of Product

    United States

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